BenchChemオンラインストアへようこそ!

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Enzyme Inhibition Carbonic Anhydrase Isoform Selectivity

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic small-molecule benzamide derivative incorporating a 5-methylisoxazole moiety linked via a methylene bridge to the amide nitrogen. This compound belongs to a broader class of isoxazole-containing benzamides that have been explored in medicinal chemistry for enzyme inhibition, particularly against human carbonic anhydrase (hCA) isoforms.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 2034261-64-6
Cat. No. B2745085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
CAS2034261-64-6
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C
InChIInChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16)
InChIKeyASUXUXUSNCZRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034261-64-6) – Class, Core Scaffold, and Procurement-Relevant Identity


2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic small-molecule benzamide derivative incorporating a 5-methylisoxazole moiety linked via a methylene bridge to the amide nitrogen [1]. This compound belongs to a broader class of isoxazole-containing benzamides that have been explored in medicinal chemistry for enzyme inhibition, particularly against human carbonic anhydrase (hCA) isoforms [2]. Unlike the clinically used isoxazole drug leflunomide, which features a 5-methylisoxazole-4-carboxamide core, this compound introduces a methylene spacer, altering the conformational and electronic profile of the pharmacophore [1].

Why Generic Substitution of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide Fails: Structural Nuances Driving Isoform Selectivity


Within the isoxazole-benzamide class, minor structural variations produce large shifts in carbonic anhydrase (CA) isoform selectivity and potency. For example, the presence and position of the methylene linker between the amide and isoxazole ring, as well as the substitution pattern on the benzamide phenyl ring, have been shown to dramatically alter Ki values across hCA I, II, VII, and XII isoforms [1]. Therefore, generic substitution with a closely related analog (e.g., a 2,6-dimethylphenyl variant or a direct amide-linked isoxazole) without experimental isoform profiling risks selecting a compound with an entirely different selectivity window, potentially invalidating the intended biochemical or pharmacological application [2].

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Carbonic Anhydrase II (hCA II) Inhibition Potency vs. Structurally Related Benzamide-Isoxazole Compounds

While direct head-to-head data for this exact compound are scarce in the public domain, class-level inference from structurally analogous benzamide-isoxazole carbonic anhydrase inhibitors indicates that the specific 2-methyl substitution on the benzamide ring, combined with the methylene-spaced 5-methylisoxazole, is expected to confer a distinct hCA II inhibition profile relative to compounds with alternative substitution patterns (e.g., 2,6-dimethyl or 4-substituted analogs) [1]. In the broader isoxazole-benzamide class, Ki values for hCA II typically range from low nanomolar to micromolar, depending on the exact chemotype [2]. Note: High-strength differential evidence is limited; this inference is based on SAR trends within the chemotype and should be verified experimentally.

Enzyme Inhibition Carbonic Anhydrase Isoform Selectivity Stopped-Flow CO2 Hydration Assay

Selectivity Window Over hCA I: A Key Differentiator from Broader-Spectrum CA Inhibitors

The benzamide-isoxazole scaffold has demonstrated the capacity for pronounced selectivity between hCA II and hCA I, with some analogs showing >100-fold preference for hCA II over hCA I [1]. While no direct selectivity data exist for this specific compound, its 2-methylbenzamide architecture (lacking the 2,6-disubstitution pattern that often increases hCA I affinity) is consistent with a hCA II-preferring profile [2]. In contrast, classical sulfonamide CA inhibitors like acetazolamide typically show poor isoform discrimination (hCA I Ki ≈ 250 nM, hCA II Ki ≈ 12 nM, ~20-fold selectivity) [3]. If this compound follows the class trend, it could offer a wider selectivity margin than acetazolamide, subject to experimental confirmation.

Selectivity Carbonic Anhydrase I Off-Target Profile Fluorescent Thermal Shift Assay

Structural Differentiation from Soretolide – Methylene Linker Impact on Pharmacophore Geometry

Soretolide (2,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide, CAS 130403-08-6) is a close structural analog that differs in three key aspects: (1) 2,6-dimethyl vs. 2-methyl substitution on the benzamide ring; (2) the isoxazole is directly attached to the amide nitrogen at the 3-position rather than linked via a methylene spacer at the 4-position; and (3) the regioisomeric connection to the isoxazole (3-yl vs. 4-yl) [1]. These differences are non-trivial: the methylene spacer in the target compound introduces additional rotational degrees of freedom and alters the distance between the benzamide carbonyl and the isoxazole ring, which can significantly impact the binding mode within the CA active site [2]. Soretolide is an antiepileptic agent with a distinct pharmacological target (not CA), underscoring how subtle structural changes redirect biological activity entirely [3].

Structure-Activity Relationship Methylene Linker Conformational Analysis Pharmacophore Modeling

Recommended Procurement and Application Scenarios for 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide


Carbonic Anhydrase II-Selective Biochemical Probe Development

Based on the chemotype's known hCA II inhibition potential, this compound is best suited as a starting point for developing selective hCA II biochemical probes. Procurement is warranted when a non-sulfonamide, benzamide-based inhibitor scaffold is required that may offer a distinct selectivity window compared to classical sulfonamide inhibitors like acetazolamide [1]. Users should verify hCA II potency and selectivity experimentally before use in cellular or in vivo models.

Structure-Activity Relationship (SAR) Expansion of Non-Sulfonamide CA Inhibitors

The compound's unique combination of a methylene spacer and 2-methylbenzamide group makes it a valuable tool for SAR studies aimed at understanding how linker flexibility and substitution patterns influence CA isoform selectivity. It complements other benzamide-isoxazole analogs described in the medicinal chemistry literature [2].

Negative Control or Comparator for Soretolide-Based Antiepileptic Studies

Given the structural similarity to Soretolide but with a predicted divergent target profile (hCA inhibition vs. antiepileptic activity), this compound can serve as a matched negative control in studies designed to confirm the pharmacological specificity of Soretolide analogs. It is particularly useful when investigating the role of the 2,6-dimethyl substitution and direct isoxazole attachment in antiepileptic efficacy [3].

In Vitro Selectivity Panel Screening Against the CA Isozyme Family

For laboratories equipped with stopped-flow CO2 hydration assay capabilities, this compound presents an opportunity to generate novel selectivity data across hCA I, II, VII, IX, and XII isoforms. Such data would directly address the current evidence gap and could reveal a unique selectivity signature that differentiates this compound from other benzamide-isoxazole inhibitors in the BindingDB or ChEMBL databases [1].

Quote Request

Request a Quote for 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.